2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole - 1169973-93-6

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Catalog Number: EVT-3047999
CAS Number: 1169973-93-6
Molecular Formula: C21H22FN3O5S
Molecular Weight: 447.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

  • Compound Description: This symmetrical 1,3,4-oxadiazole derivative demonstrated potent antimicrobial activity. []
  • Relevance: This compound exemplifies the antimicrobial potential of the 1,3,4-oxadiazole scaffold, a core structural feature also present in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. []

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide

  • Compound Description: This symmetrical 1,3,4-oxadiazole derivative displayed notable antimicrobial activity. []
  • Relevance: This compound highlights the significance of the 1,3,4-oxadiazole moiety in designing antimicrobial agents, a key structural element shared with 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

  • Compound Description: This compound, featuring a 1,3,4-oxadiazole core and a benzofuran substituent, exhibited potent antimicrobial activity and was investigated for its interaction with the enzyme laccase. []
  • Relevance: This compound underscores the potential of incorporating heterocyclic substituents, such as benzofuran, onto the 1,3,4-oxadiazole ring system to modulate biological activity. Similarly, 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole also features a substituted 1,3,4-oxadiazole core, emphasizing the versatility of this scaffold for developing bioactive molecules. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

  • Compound Description: This 1,3,4-oxadiazole derivative, bearing a benzofuran group, exhibited potent antimicrobial activity and was studied for its interaction with laccase. []
  • Relevance: The presence of the 1,3,4-oxadiazole moiety and the exploration of its interaction with enzymes in this compound aligns with the structural features and potential biological targets of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. []

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative, incorporating a thiazole substituent, exhibited notable antimicrobial activity. []
  • Relevance: This compound highlights the potential of incorporating a thiazole ring, another heterocyclic moiety, onto the 1,3,4-oxadiazole scaffold to achieve desired biological effects. While 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole does not contain a thiazole ring, the incorporation of different heterocycles onto the 1,3,4-oxadiazole core emphasizes the potential for structural diversity and tailored biological activity. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative, featuring a triazole substituent, demonstrated significant antimicrobial activity. []
  • Relevance: The presence of the triazole moiety in this compound and its potent antimicrobial activity illustrate the potential of combining different heterocycles with the 1,3,4-oxadiazole core to create novel antimicrobial agents. This approach aligns with the exploration of structurally diverse 1,3,4-oxadiazole derivatives, such as 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, for potential biological applications. []

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative, incorporating a triazole ring and multiple methoxy substituents, exhibited potent antimicrobial activity. []
  • Relevance: The inclusion of methoxy groups in this compound suggests their potential role in influencing the compound's biological activity. Similarly, 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole also possesses methoxy substituents, highlighting the potential for these groups to modulate the biological properties of 1,3,4-oxadiazole derivatives. []

2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative, featuring a triazole ring and both methoxy and chloro substituents, demonstrated significant antimicrobial activity. []
  • Relevance: This compound emphasizes the impact of incorporating halogens, such as chlorine, on the biological activity of 1,3,4-oxadiazole derivatives. While 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole contains a fluorine atom instead of chlorine, this comparison underscores the potential for halogen substituents to influence the biological properties of this class of compounds. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This compound, incorporating both 1,3,4-oxadiazole and tetrahydroquinazolinone moieties, exhibited promising antimicrobial activity. []
  • Relevance: The presence of the 1,3,4-oxadiazole core in this compound, alongside another pharmacologically relevant scaffold, highlights the potential of hybridizing this heterocycle with other bioactive frameworks to develop novel antimicrobial agents. This strategy aligns with the exploration of structurally diverse 1,3,4-oxadiazole derivatives, such as 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. []

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

  • Compound Description: This compound, combining 1,3,4-oxadiazole and triazole rings, was investigated for its antimicrobial properties. []
  • Relevance: The presence of both 1,3,4-oxadiazole and triazole moieties in this compound emphasizes the potential of creating hybrid molecules with enhanced or synergistic biological activities. While 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole does not contain a triazole ring, the exploration of combining different heterocycles with the 1,3,4-oxadiazole core underscores the structural diversity and potential for developing novel bioactive compounds within this class. []

Quinoxaline-Oxadiazole Hybrids

  • Compound Description: These compounds, incorporating both quinoxaline and oxadiazole moieties, were explored for their antimicrobial activity. []
  • Relevance: Although not explicitly specified, the oxadiazole moiety mentioned likely refers to the 1,3,4-oxadiazole ring system, a core structural feature in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. This connection emphasizes the versatility of the 1,3,4-oxadiazole scaffold and its potential for hybridization with other pharmacophores to generate novel antimicrobial agents. []

3-(2-methylphenyl)-6-adamantyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4a)

  • Compound Description: This compound demonstrated significant antiproliferative activity against human CD4+ T-cells containing an integrated HTLV-1 genome (MT-4) and human acute T-lymphoblastic leukemia (CCRF-CEM) cell lines. []
  • Relevance: This compound and 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole belong to the same category of heterocyclic compounds with potential biological activities. While their structures differ, they highlight the exploration of diverse heterocyclic scaffolds, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole, in drug discovery. []

3-(2-fluorophenyl)-6-adamantyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4d)

  • Compound Description: Similar to compound 4a, this compound also displayed prominent antiproliferative activity against MT-4 and CCRF-CEM cell lines. []
  • Relevance: This compound further emphasizes the potential of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold in developing antiproliferative agents. This finding aligns with the exploration of different heterocyclic systems, including 1,3,4-oxadiazole as in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, for potential therapeutic applications. []

3-(3-Methylphenyl)-6-adamantylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4n) and 3-(3-Methylphenyl)-6-adamantylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (5n)

  • Compound Description: These compounds exhibited moderate inhibitory activity against HIV-1 and HIV-2. []
  • Relevance: The antiviral activity of these compounds highlights the potential of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives in targeting viral infections. While 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole was not investigated for antiviral properties, the exploration of different heterocyclic systems for therapeutic purposes remains relevant. []

2-adamantyl-5-(2-(2-methylphenyl)-1,3-thiazol-4-yl)-1,3,4-oxadiazole (9a) and 2-adamantyl-5-(2-(2-bromophenyl)-1,3-thiazol-4-yl)-1,3,4-oxadiazole (9j)

  • Compound Description: These compounds demonstrated significant inhibitory activity against HIV-1 and HIV-2. []
  • Relevance: These compounds, containing both 1,3,4-oxadiazole and thiazole moieties, highlight the potential of combining different heterocycles to develop potent antiviral agents. While 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole does not incorporate a thiazole ring, the exploration of hybrid heterocyclic compounds for therapeutic applications remains relevant, emphasizing the structural diversity and potential of such approaches. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

  • Compound Description: This compound, containing a 1,3,4-oxadiazole core, a piperidine ring, and a sulfonyl group, served as a key intermediate in synthesizing a series of potential drug candidates for Alzheimer's disease. []
  • Relevance: The structural similarities between this compound and 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, particularly the shared 1,3,4-oxadiazole core, piperidine ring, and sulfonyl group, are evident. These shared features highlight the potential of these structural motifs in medicinal chemistry and suggest possible explorations of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole for similar biological targets. []
  • Compound Description: These compounds, derived from 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol, were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These derivatives exhibited varying degrees of acetylcholinesterase (AChE) inhibition and haemolytic activity. []
  • Relevance: The structural similarities between these derivatives and 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, specifically the shared 1,3,4-oxadiazole and piperidine ring system connected by a sulfonyl group, are notable. These shared structural features highlight the potential of these scaffolds in medicinal chemistry and suggest possible explorations of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole for similar biological targets, including Alzheimer's disease. []

5-{1-(4-chlorophenylsulfonyl)-4-piperidinyl}-1,3,4-oxadiazol-2-thiol

  • Compound Description: This compound, featuring a 1,3,4-oxadiazole ring, a piperidine ring, and a sulfonyl group, served as a key intermediate in synthesizing a series of acetamide derivatives designed as potential antibacterial agents. []
  • Relevance: The structural resemblance to 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, particularly the shared 1,3,4-oxadiazole, piperidine ring, and sulfonyl group, is significant. This similarity suggests a potential exploration of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole for antibacterial activity, considering the structural motifs' successful application in designing antibacterial agents. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

  • Compound Description: This series of compounds, derived from 5-{1-(4-chlorophenylsulfonyl)-4-piperidinyl}-1,3,4-oxadiazol-2-thiol, was synthesized and evaluated for antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds demonstrated moderate inhibitory effects on bacterial growth. []
  • Relevance: The significant structural similarities between these compounds and 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, particularly the shared 1,3,4-oxadiazole core, piperidine ring, and sulfonyl linker, suggest that 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole could also be investigated for potential antibacterial properties. []

1-(5- phenyl-1,3,4-oxadiazol-2-yl)piperazine

  • Compound Description: This compound, featuring a 1,3,4-oxadiazole ring and a piperazine ring, was used as a starting material to synthesize a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives. These derivatives were then evaluated for their anticonvulsant activity. []
  • Relevance: While structurally distinct from 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, this compound highlights the use of the 1,3,4-oxadiazole scaffold in developing compounds with central nervous system (CNS) activity. The successful application of this scaffold for anticonvulsant activity suggests that 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, also containing the 1,3,4-oxadiazole core, could be further explored for potential CNS effects. []
  • Compound Description: These derivatives, synthesized from 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine by reacting with various sulfonyl chlorides, were evaluated for their anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice. Notably, compounds 8d, 8e, and 8f exhibited potent anticonvulsant effects without inducing neurotoxicity. []
  • Relevance: These compounds emphasize the potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential anticonvulsant agents. While structurally different from 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, their shared 1,3,4-oxadiazole core and the exploration of CNS activities suggest potential avenues for further investigation of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in related therapeutic areas. []

Properties

CAS Number

1169973-93-6

Product Name

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

Molecular Formula

C21H22FN3O5S

Molecular Weight

447.48

InChI

InChI=1S/C21H22FN3O5S/c1-28-17-7-8-18(29-2)19(13-17)31(26,27)25-11-9-15(10-12-25)21-24-23-20(30-21)14-3-5-16(22)6-4-14/h3-8,13,15H,9-12H2,1-2H3

InChI Key

GJLNXHODSLPCDX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.